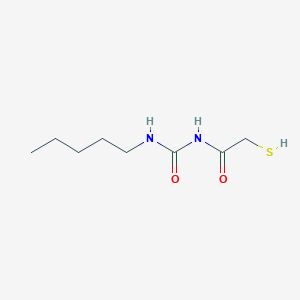
N-(Pentylcarbamoyl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pentylcarbamoyl)-2-sulfanylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pentylcarbamoyl group attached to a 2-sulfanylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentylcarbamoyl)-2-sulfanylacetamide typically involves the reaction of pentylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pentylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(Pentylcarbamoyl)-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
N-(Pentylcarbamoyl)-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pentylcarbamoyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexylcarbamoyl)-2-sulfanylacetamide
- N-(Butylcarbamoyl)-2-sulfanylacetamide
- N-(Methylcarbamoyl)-2-sulfanylacetamide
Uniqueness
N-(Pentylcarbamoyl)-2-sulfanylacetamide is unique due to its specific pentyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties and applications.
Properties
CAS No. |
107019-32-9 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-(pentylcarbamoyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-4-5-9-8(12)10-7(11)6-13/h13H,2-6H2,1H3,(H2,9,10,11,12) |
InChI Key |
MGGDIBBSSSUOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















